molecular formula C31H46ClN7O7 B1602298 N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride CAS No. 70375-24-5

N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride

Cat. No. B1602298
CAS RN: 70375-24-5
M. Wt: 664.2 g/mol
InChI Key: ROQGJTZGLVLVIN-UHFFFAOYSA-N
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Description

N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, also known as Boc-VP-AMC, is a synthetic peptide substrate used in enzymatic assays to measure the activity of proteases. This compound is widely used in scientific research to study the biochemical and physiological effects of proteases and their inhibitors.

Mechanism of Action

Target of Action

Boc-Val-Pro-Arg-MCA (hydrochloride), also known as N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride, primarily targets trypsin-like serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell division .

Mode of Action

This compound acts as a sensitive fluorogenic substrate for trypsin-like serine proteases . It interacts with these enzymes, leading to a reaction that produces a fluorescent signal. This fluorescence can be measured, providing a quantitative assessment of the enzyme’s activity .

Biochemical Pathways

The biochemical pathways affected by Boc-Val-Pro-Arg-MCA (hydrochloride) are those involving trypsin-like serine proteases. These enzymes are part of the serine protease family, which is involved in many physiological and pathological processes, including digestion, immune response, blood coagulation, and apoptosis .

Pharmacokinetics

The resulting products, including the fluorescent 7-amino-4-methylcoumarin, can then be detected and measured .

Result of Action

The interaction of Boc-Val-Pro-Arg-MCA (hydrochloride) with trypsin-like serine proteases results in the production of a fluorescent signal. This signal can be used to quantify the activity of these enzymes, providing valuable information about their role in various biological processes .

Action Environment

The action of Boc-Val-Pro-Arg-MCA (hydrochloride) can be influenced by various environmental factors. For example, the pH of the environment can affect enzyme activity, and thus the effectiveness of this substrate. Additionally, temperature can also influence enzyme kinetics and stability .

Advantages and Limitations for Lab Experiments

N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride has several advantages as a substrate for measuring protease activity. It is highly sensitive, allowing for the detection of low levels of protease activity. It is also specific for certain proteases, allowing for the measurement of activity of individual proteases in complex mixtures. However, this compound has some limitations. It is not suitable for measuring the activity of all proteases, and some proteases may require different substrates. It is also subject to interference from other compounds in biological samples, which can affect the accuracy of measurements.

Future Directions

N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride has many potential future directions in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and inflammation. This compound can be used to screen for new inhibitors with high specificity and potency. Another area of interest is the study of protease activity in complex biological systems, such as the immune system and the brain. This compound can be used to measure protease activity in these systems and provide insights into their roles in health and disease. Finally, the development of new fluorogenic substrates with improved sensitivity and specificity is an ongoing area of research, which may lead to new tools for measuring protease activity.

Scientific Research Applications

N-T-Boc-Val-Pro-Arg 7-amino-4-methylcoumarin hydrochloride is a widely used substrate for measuring the activity of proteases. Proteases are enzymes that cleave peptide bonds in proteins and peptides. They play critical roles in many biological processes, including digestion, blood clotting, and immune response. Dysregulation of protease activity is associated with many diseases, including cancer, inflammation, and neurodegeneration. This compound is used to measure the activity of specific proteases, including trypsin, chymotrypsin, and thrombin. It is also used to screen for protease inhibitors, which have potential therapeutic applications.

properties

IUPAC Name

tert-butyl N-[1-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N7O7.ClH/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19;/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQGJTZGLVLVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClN7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585095
Record name N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70375-24-5
Record name N-(tert-Butoxycarbonyl)valylprolyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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